molecular formula C18H22N4O2 B2728271 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2415454-77-0

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2728271
CAS No.: 2415454-77-0
M. Wt: 326.4
InChI Key: IGZNREYWPUMTIN-UHFFFAOYSA-N
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Description

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound featuring a pyridine ring, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The piperidine ring is then introduced through a series of substitution reactions, followed by the attachment of the pyridine ring via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include manganese dioxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include oxazoles from oxidation, amines from reduction, and substituted piperidines from nucleophilic substitution.

Scientific Research Applications

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as aleglitazar, ditazole, mubritinib, and oxaprozin . These compounds share the oxazole ring but differ in their additional functional groups and overall structure.

Uniqueness

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of a pyridine ring, a piperidine ring, and an oxazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-17(14(2)24-21-13)11-22-7-4-15(5-8-22)12-23-18-9-16(10-19)3-6-20-18/h3,6,9,15H,4-5,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZNREYWPUMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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